molecular formula C8H9NOS B13243680 5-Methoxy-2,3-dihydro-1,3-benzothiazole

5-Methoxy-2,3-dihydro-1,3-benzothiazole

Cat. No.: B13243680
M. Wt: 167.23 g/mol
InChI Key: HHBXSMFAJMIOKV-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzene ring fused with a thiazole ring, which contains both sulfur and nitrogen atomsBenzothiazole derivatives are known for their wide range of biological activities and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with methoxyacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2,3-dihydro-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form stable complexes with metal ions distinguishes it from other benzothiazole derivatives .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C8H9NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-4,9H,5H2,1H3

InChI Key

HHBXSMFAJMIOKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCN2

Origin of Product

United States

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